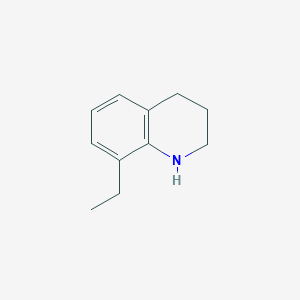

8-Ethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3,5-6,12H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKTXASHYLOGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-38-4 | |

| Record name | 8-ethyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

8 Ethyl 1,2,3,4 Tetrahydroquinoline As a Synthetic Building Block and Component in Catalysis

Medicinal Chemistry Scaffolding

The tetrahydroquinoline skeleton is a key structural motif in pharmaceutical agents. rsc.org Its proven track record in a variety of clinically used drugs makes any new derivative, including the 8-ethyl variant, an attractive starting point for new drug development programs. nih.govgfcollege.in Researchers can use it as a scaffold, systematically modifying its structure to optimize its interaction with biological targets and enhance its therapeutic properties.

Synthetic Intermediate

Beyond its potential direct biological activity, 8-Ethyl-1,2,3,4-tetrahydroquinoline can serve as a valuable synthetic intermediate or building block. guidechem.com The reactive secondary amine allows for the attachment of various other chemical moieties, enabling the construction of more complex molecules. This makes it a useful component in the synthesis of new materials, agrochemicals, or more elaborate pharmaceutical compounds. guidechem.com

Advanced Spectroscopic and Analytical Methodologies in the Research of 8 Ethyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics, Reaction Monitoring, and Mechanistic Elucidation

NMR spectroscopy stands as a powerful tool for delineating the intricate structural details of organic molecules. For a comprehensive understanding of 8-Ethyl-1,2,3,4-tetrahydroquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.

While specific experimental data for this compound is not available, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the saturated heterocyclic ring. The chemical shifts and coupling constants of these protons would provide initial insights into the molecular structure. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule.

To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the ethyl group and the tetrahydroquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

A detailed analysis of these 2D NMR spectra would provide a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the constitution of this compound.

Real-time NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. While no specific studies on this compound using this technique have been reported, it could be applied to investigate its synthesis or subsequent chemical transformations. By acquiring NMR spectra at regular intervals during a reaction, one could observe the disappearance of starting materials, the appearance of products, and the transient formation of any intermediate species, thus providing a detailed picture of the reaction mechanism.

Mass Spectrometry for Mechanistic Pathway Elucidation and Characterization of Reaction Products

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₅N), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, providing strong evidence for the compound's molecular formula.

Table 1: Predicted m/z values for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 162.1277 |

| [M+Na]⁺ | 184.1097 |

This data is predicted and awaits experimental verification.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. A detailed MS/MS study of this compound would involve proposing and identifying the characteristic fragmentation pathways. It is anticipated that key fragmentation events would include the loss of the ethyl group and cleavages within the tetrahydroquinoline ring. Analysis of these pathways would offer a "fingerprint" for the molecule, useful for its identification in complex mixtures and for distinguishing it from its isomers.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment and Resolution Studies

The presence of a stereocenter at the 8-position of the tetrahydroquinoline ring means that this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for stereoselective synthesis and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for achieving this. researchgate.net

While specific methods for the enantiomeric resolution of this compound are not extensively documented in publicly available literature, established methodologies for analogous chiral amines and quinoline (B57606) derivatives provide a strong basis for developing effective separation protocols. The resolution of enantiomers is typically achieved through the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times. researchgate.net

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for both analytical and preparative-scale separation of enantiomers. researchgate.net For the resolution of this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability.

A potential HPLC method could involve a normal-phase or reversed-phase approach. In a normal-phase system, a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) would be used. For a reversed-phase separation, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. nih.govresearchgate.net The secondary amine group in the tetrahydroquinoline ring can interact with the CSP through hydrogen bonding, while the aromatic ring and the ethyl group can engage in π-π and hydrophobic interactions, respectively.

To enhance separation and improve peak shape, it is common to add a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase. The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution.

Gas Chromatography (GC):

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and sensitivity. The enantiomers can be separated directly on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Alternatively, a pre-column derivatization approach can be used. The racemic amine can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Common chiral derivatizing agents for amines include Mosher's acid chloride (MTPA-Cl) or α-phenylethyl isocyanate (PEIC). nih.gov

The following table outlines potential chromatographic conditions for the enantiomeric analysis of this compound, based on methods for similar compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Pirkle-type) | Chiral Capillary Column (e.g., Cyclodextrin-based) or standard column after derivatization |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol, Acetonitrile/Water (with or without amine modifier) | Helium, Hydrogen |

| Detector | UV-Vis (e.g., 254 nm, 280 nm) sigmaaldrich.comnih.gov | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) sigmaaldrich.com | Temperature-programmed oven |

| Derivatization | Not always necessary | Optional (e.g., with MTPA-Cl, PEIC) nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by probing the vibrational modes of its functional groups. These techniques are particularly useful for confirming the presence of key structural features and studying intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring is a key diagnostic peak, typically appearing in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding. In a concentrated sample, a broad band suggests intermolecular N-H···N hydrogen bonding, while a sharper band at higher wavenumbers would be observed in a dilute solution in a non-polar solvent.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group and the saturated portion of the heterocyclic ring will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1500-1600 cm⁻¹ region. The N-H bending vibration is expected around 1500-1620 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations, which are often strong in the Raman spectrum, are expected in the 1500-1600 cm⁻¹ region. The symmetric C-H stretching vibrations of the ethyl group would also be prominent. Raman spectroscopy can be particularly useful for studying the low-frequency modes that are sensitive to conformational changes and intermolecular interactions.

Hydrogen Bonding:

The secondary amine group of this compound can act as both a hydrogen bond donor and acceptor. This can lead to the formation of intermolecular N-H···N hydrogen bonds, creating dimers or larger aggregates. The presence and strength of these hydrogen bonds can be inferred from shifts in the N-H stretching frequency in the IR spectrum. Theoretical studies on related quinoline derivatives have shown that hydrogen bonding plays a significant role in their crystal packing and molecular interactions. researchgate.netarkat-usa.orgnih.gov For instance, in similar heterocyclic structures, N-H···O and C-H···O hydrogen bonds are observed to influence the molecular arrangement. researchgate.netnih.gov

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=C Aromatic Stretch | 1500 - 1600 | IR, Raman |

| N-H Bend | 1500 - 1620 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Strictly Excluding Human Clinical Trial Data, Dosage Information, and Safety/adverse Effect Profiles

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

The relationship between the chemical structure of 8-Ethyl-1,2,3,4-tetrahydroquinoline and its biological activity has been a subject of scientific investigation, particularly in the context of designing and synthesizing derivatives for specific biological targets.

Rational Design and Synthesis of Derivatives for Specific Biological Targets (e.g., Enzymes, Receptors)

The 1,2,3,4-tetrahydroquinoline (B108954) (THIQ) scaffold is a key structural component found in many biologically active compounds, both natural and synthetic. nih.govnih.govnih.gov Its derivatives have shown a wide range of activities, including anticancer and antimicrobial effects. nih.govnih.gov The synthesis of THIQ derivatives often involves established chemical reactions like the Bischler-Napieralski reaction and the Pictet-Spengler condensation. nih.govclockss.orgorganic-chemistry.org These methods allow for the creation of a diverse library of compounds with various substituents, which is crucial for structure-activity relationship (SAR) studies.

For instance, in the development of inhibitors for the exchange protein directly activated by cAMP (EPAC), a therapeutic target in cancer and other diseases, researchers have synthesized and studied various tetrahydroquinoline analogs. nih.govnih.govnih.gov The key synthetic steps included the reduction of a quinoline (B57606) core, bromination of the aryl ring, resolution using a chiral auxiliary, and formylation of the tetrahydroquinoline nitrogen. nih.gov This systematic approach allows for the evaluation of how different chemical groups at various positions on the tetrahydroquinoline ring influence the compound's interaction with its biological target.

Similarly, in the pursuit of novel anticancer agents, researchers have designed and synthesized tetrahydroisoquinoline derivatives targeting the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov These efforts highlight the importance of the tetrahydroisoquinoline scaffold in developing new therapeutic agents. nih.gov

In Vitro Ligand Binding and Enzyme Inhibition Assays

In vitro assays are fundamental in determining the biological activity of newly synthesized compounds. For tetrahydroquinoline derivatives targeting EPAC1, a fluorescence-based high-throughput screening assay was developed to measure the guanine nucleotide exchange activity. nih.govnih.gov This assay was instrumental in identifying an inhibitor, named CE3F4, which is a 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde. nih.gov

Structure-activity relationship studies on CE3F4 and its analogs revealed that certain chemical features are critical for its inhibitory activity. The formyl group at position 1 and the bromine atom at position 5 of the tetrahydroquinoline skeleton were found to be important for its effect. nih.govnih.gov Derivatives lacking these groups showed no inhibitory activity. nih.gov Further studies demonstrated that the stereochemistry at the C-2 position also plays a role in the activity and selectivity of these compounds. nih.gov

In the context of anticancer research, various tetrahydroquinoline derivatives have been evaluated for their antiproliferative activity against different cancer cell lines. tuni.finih.gov For example, a study on tetrahydroquinolinone derivatives identified a compound that exhibited in vitro antiproliferative activity at micromolar concentrations against human colon cancer cells. nih.gov

The following table summarizes the inhibitory activity of some tetrahydroquinoline analogs against EPAC1:

| Compound | Description | Inhibitory Effect on EPAC1 |

| CE3F4 (Compound 1) | 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde | Strongest inhibitory effect |

| Compound 2 | Lacks the formyl group on position 1 | No inhibitory effect |

| Compound 3 | Lacks the bromine atoms on both positions 5 and 7 | No inhibitory effect |

| Compound 4 | Lacks the bromine atoms on both positions 5 and 7 | No inhibitory effect |

Data sourced from a study on the chemical specificity of Epac1 toward CE3F4 analogs. nih.gov

Investigation of Molecular Mechanisms of Action in Cell-Based Assays (Non-Human Cell Lines)

Understanding the molecular mechanisms by which a compound exerts its effects is a critical step in drug discovery. Cell-based assays using non-human cell lines provide a valuable tool for these investigations.

Pathway Analysis of Cellular Responses (e.g., Apoptosis Induction)

Several studies have shown that tetrahydroquinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain tetrahydroquinolinone derivatives have been found to induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov Another study revealed that a novel tetrahydroquinoline derivative induced apoptosis in glioblastoma cells through the activation of Caspase-3/7 and the generation of reactive oxygen species (ROS). tuni.fi

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. In the case of one tetrahydroquinolinone derivative, it was found to induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colon cancer cells. nih.gov

Modulation of Protein-Protein Interactions or Cellular Signaling Pathways

The inhibitory action of the tetrahydroquinoline analog CE3F4 on EPAC1 provides a clear example of the modulation of a cellular signaling pathway. EPAC is a guanine nucleotide exchange factor for the small GTPase Rap1. nih.govnih.gov CE3F4 was found to block the EPAC1-induced activation of Rap1 in living cultured cells. nih.gov This inhibition occurred without interfering with the interaction between Rap1 and EPAC1, suggesting an uncompetitive inhibition mechanism with respect to cAMP, the natural activator of EPAC. nih.govnih.gov

Furthermore, CE3F4 was shown to be effective in preventing EPAC1-induced Rap1 activation in cells stimulated with both an EPAC-selective agonist and a non-selective β-adrenergic receptor agonist. nih.gov This indicates that the compound can block the signaling pathway at a point downstream of receptor activation. Importantly, CE3F4 did not affect the activity of protein kinase A (PKA), another key component of the cAMP signaling pathway, demonstrating its specificity for EPAC. nih.gov

In the context of cancer, tetrahydroisoquinoline derivatives have been designed to target the NF-κB signaling pathway, which is involved in cell proliferation and the suppression of apoptosis. nih.gov One such derivative was shown to block the nuclear translocation of NF-κB, thereby inhibiting its activity and leading to cytotoxic effects in tumor cells. nih.gov

Preclinical Pharmacokinetic and Metabolic Profile Analysis in In Vitro and Animal Models

The study of a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent. umich.edu Preclinical studies in in vitro and animal models provide essential information about a compound's pharmacokinetic and metabolic profile.

In vitro ADME studies can include assessments of microsomal stability, plasma stability, and protein binding. umich.edu Metabolite identification is also a key component, helping to delineate the metabolic "soft-spots" of a compound, which can guide further synthetic optimization. umich.edu Reaction phenotyping can identify the specific cytochrome P450 (CYP) enzymes involved in the metabolism of a compound, which is important for predicting potential drug-drug interactions. umich.edu

Animal models, such as rodents and dogs, are used for in vivo pharmacokinetic studies to understand a compound's behavior in a living system. umich.edunih.gov These studies can determine parameters such as oral bioavailability and the maximum tolerated dose. umich.edu Biodistribution studies can ascertain the concentration of the compound in various tissues. umich.edu

While specific pharmacokinetic and metabolic data for this compound is not detailed in the provided search results, the general methodologies for conducting such preclinical analyses are well-established. umich.edu For example, studies on other tetrahydroisoquinoline derivatives have been conducted in mice to evaluate their antidepressant-like effects, which involved neurochemical analysis of neurotransmitter levels in different brain structures. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound in vitro provides an early indication of its likely in vivo clearance. Studies on related N-alkyl-1,2,3,4-tetrahydroquinoline structures have shed light on the potential metabolic pathways for this compound.

The primary route of metabolism for N-alkyl-tetrahydroquinoline substructures in human liver microsomes is through aromatization to form the corresponding N-alkylquinolinium ion. nih.gov This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov The process is believed to occur via a single electron transfer from the nitrogen atom, leading to the formation of an iminium intermediate, which is then further oxidized to the quinolinium metabolite. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, it is anticipated that its metabolism would follow a similar pathway. The ethyl group at the 8-position may also undergo phase I metabolism, such as hydroxylation.

Table 1: Predicted Phase I Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite(s) | Key Enzymes |

| Aromatization of the tetrahydroquinoline ring | 8-Ethyl-quinolinium ion | CYP3A4 |

| Hydroxylation of the ethyl group | 1-(8-(1,2,3,4-tetrahydroquinolinyl))ethanol | Cytochrome P450 enzymes |

| N-dealkylation (if N-substituted) | This compound | Cytochrome P450 enzymes |

This table is predictive and based on metabolic pathways of similar compounds.

Further to phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their elimination from the body.

Absorption, Distribution, and Elimination Studies in Non-Human Organisms

Specific studies on the absorption, distribution, and elimination (ADME) of this compound in non-human organisms were not identified in the public domain literature. However, general principles of pharmacokinetics suggest that as a small, relatively lipophilic molecule (predicted XlogP of 3.1), it is likely to be absorbed orally and distribute into tissues. uni.lu The route and rate of elimination would be dependent on the extent of its metabolism and the physicochemical properties of its metabolites.

Computational Prediction of Biological Activity and Molecular Interactions

In the absence of extensive experimental data, computational, or in silico, methods provide valuable insights into the potential biological activities and interactions of a compound. These models are instrumental in the mechanistic design of new chemical entities.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. While no specific molecular docking or MD simulation studies for this compound were found in the reviewed literature, studies on structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated their potential to interact with various biological targets. For instance, tetrahydroquinoline derivatives have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), and as ligands for receptors like the epidermal growth factor receptor (EGFR). nih.govunesp.br

A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The resulting poses would be scored based on their predicted binding energy, and the interactions with key amino acid residues would be analyzed.

In Silico ADME/Toxicity Prediction Models (for mechanistic design, not safety reporting)

A variety of computational models are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of chemical compounds. These predictions are valuable for the early-stage assessment and design of molecules with more favorable pharmacokinetic and toxicological profiles.

Several web-based platforms, such as pkCSM, SwissADME, and ADMETLab, utilize quantitative structure-activity relationship (QSAR) models to predict a wide range of ADME/Tox properties. nih.gov These models are built on large datasets of experimentally determined properties and use machine learning algorithms to correlate chemical structures with biological outcomes. nih.gov

Table 2: Predicted ADME Properties of this compound using In Silico Models

| Property | Predicted Value | Interpretation for Mechanistic Design |

| Absorption | ||

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | High | Suggests good potential for intestinal absorption. |

| Human Intestinal Absorption (%) | High | Indicates a high fraction of the dose is likely to be absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability (logBB) | Permeable | Suggests the compound may cross the BBB and have potential central nervous system effects. |

| CNS Permeability (logPS) | Permeable | Further supports potential for CNS penetration. |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Potential for metabolism by CYP2D6. |

| CYP3A4 Substrate | Likely | Potential for metabolism by CYP3A4, consistent with related compounds. nih.gov |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low to Moderate | Suggests a potentially moderate to long half-life. |

| Toxicity (for mechanistic understanding) | ||

| AMES Mutagenicity | Low Probability | Indicates a low likelihood of being mutagenic in the Ames test. |

| hERG I Inhibitor | Low Probability | Suggests a lower risk of cardiac toxicity via hERG channel inhibition. |

Disclaimer: The data in this table is generated from various in silico prediction models and is intended for theoretical and mechanistic design purposes only. It does not represent experimental data and should not be used for safety assessments.

These computational predictions suggest that this compound is likely to be a readily absorbed compound with the potential to distribute into the central nervous system. Its metabolism is predicted to be mediated by key cytochrome P450 enzymes, and it is not predicted to have significant flags for mutagenicity or hERG-related cardiotoxicity based on these models. This in silico profile provides a valuable starting point for further experimental investigation.

Q & A

Q. What are the common synthetic routes for 8-Ethyl-1,2,3,4-tetrahydroquinoline derivatives in academic research?

The synthesis of 8-ethyl derivatives often involves cyclization or multicomponent reactions. For example:

- Regioselective cyclization : Intramolecular cyclization of chlorohydroxypropyl-naphthyl-diaminobenzene precursors yields bifunctional tetrahydroquinolines .

- Green synthesis : Acidic ionic liquids (e.g., [NMPH]HPO) catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones, avoiding toxic metal catalysts .

- Cascade reactions : A three-component aza-Michael–Michael addition using DBU as a base enables the synthesis of highly substituted derivatives .

Q. What catalytic systems are effective for dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline derivatives?

The Fe-ISAS/CN catalyst (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity for quinoline formation. It retains 82% activity after 5 cycles, outperforming nanoparticle-based catalysts (Fe-NPs/CN) and blank controls .

| Catalyst | Conversion (%) | Selectivity (%) | Recyclability (cycles) |

|---|---|---|---|

| Fe-ISAS/CN | 100 | 100 | 5 (82% conversion) |

| Fe-NPs/CN | <50 | <90 | Not reported |

| No catalyst | <5 | N/A | N/A |

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- H NMR : Used to confirm substituent positions and stereochemistry (e.g., 2-(3-ethyl-8-methyl-THQ) derivatives) .

- X-ray crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated in sulfonyl-substituted derivatives .

- GC-MS : Validates purity and molecular weight, as shown in hydrogenation studies using MOF catalysts .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing bifunctional tetrahydroquinolines?

Regioselectivity is controlled by precursor design and reaction conditions. For example:

Q. What methodologies enable selective synthesis of cis- or trans-isomers in tetrahydroquinoline derivatives?

Traditional metal catalysts (e.g., InCl) often yield isomer mixtures. Advanced approaches include:

Q. How do MOF-based catalysts compare to traditional metal catalysts in quinoline hydrogenation?

MOFs (e.g., DUT-5-CoH) offer superior selectivity and mild conditions:

| Catalyst Type | Yield (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| DUT-5-CoH (MOF) | 100 | 100 | 150 |

| Fe(SO) | 85 | 90 | 120 |

| HPO | 70 | 75 | 100 |

MOFs avoid toxic metals and enable recyclability, though stability at high temperatures requires further study .

Q. How can researchers reconcile discrepancies in catalytic efficiency across studies?

Key variables include:

- Substrate scope : Ionic liquids excel for N-hydroxyethyl derivatives but may fail with bulkier substrates .

- Reaction conditions : Fe-ISAS/CN operates under aerobic conditions, unlike oxygen-sensitive metal catalysts .

- Catalyst loading : MOF catalysts require ≤0.4 mol% Co, reducing costs compared to stoichiometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.